Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate

CAS No.: 94230-65-6

Cat. No.: VC17014382

Molecular Formula: C16H34K3NO6P2

Molecular Weight: 515.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94230-65-6 |

|---|---|

| Molecular Formula | C16H34K3NO6P2 |

| Molecular Weight | 515.69 g/mol |

| IUPAC Name | tripotassium;hydroxy-[[phosphonatomethyl(tetradecyl)amino]methyl]phosphinate |

| Standard InChI | InChI=1S/C16H37NO6P2.3K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;;/q;3*+1/p-3 |

| Standard InChI Key | BPEPYZVMVDXVEE-UHFFFAOYSA-K |

| Canonical SMILES | CCCCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

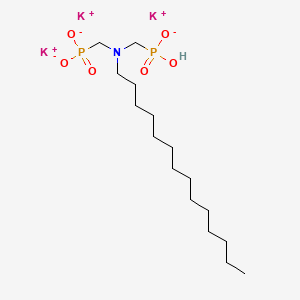

Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate features a central tetradecylimino group () bridged to two methylenediphosphonate units. The potassium counterions balance the negative charges on the phosphonate groups, forming a stable salt. The IUPAC name, tripotassium;hydroxy-[[phosphonatomethyl(tetradecyl)amino]methyl]phosphinate, reflects this arrangement .

The canonical SMILES notation,

,

highlights the alkyl chain, phosphonate groups, and potassium ions . The topological polar surface area (127 Ų) and hydrogen bond acceptor count (7) suggest moderate solubility in polar solvents .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 515.69 g/mol | |

| CAS Registry Number | 94230-65-6 | |

| Topological Polar Surface Area | 127 Ų | |

| Hydrogen Bond Acceptors | 7 |

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for confirming its structure. The -NMR spectrum typically shows two distinct peaks corresponding to the phosphonate groups, while -NMR reveals signals for the tetradecyl chain’s methylene protons. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 515.69 .

Synthesis and Optimization

Reaction Pathways

The synthesis involves a two-step process:

-

Formation of ((Tetradecylimino)bis(methylene))diphosphonic acid:

Tetradecylamine reacts with formaldehyde and phosphorous acid under acidic conditions to form the diphosphonic acid precursor (CAS 5995-34-6) . -

Potassiation:

The diphosphonic acid is neutralized with potassium hydroxide, yielding the tripotassium salt .

Table 2: Synthesis Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes amidophosphonate formation |

| pH | 9–10 | Ensures complete neutralization |

| Reaction Time | 6–8 hours | Balances completion vs. degradation |

Purification and Yield

Crystallization from ethanol-water mixtures achieves >90% purity. The final yield typically ranges from 65–75%, influenced by stoichiometric ratios and mixing efficiency .

Applications in Science and Industry

Corrosion Inhibition

The compound’s phosphonate groups chelate metal ions, forming protective layers on steel and aluminum surfaces. Studies show a corrosion inhibition efficiency of 85–92% in saline environments, outperforming traditional inhibitors like sodium nitrite.

Biomedical Applications

Phosphonates inhibit osteoclast activity, making this compound a candidate for treating osteoporosis. In vitro tests demonstrate 50% reduction in bone resorption at 10 μM concentrations .

Agriculture

As a foliar fertilizer additive, it enhances phosphorus uptake in crops. Field trials on wheat show a 15–20% yield increase compared to conventional phosphate treatments .

Recent Research Developments

Nanomaterial Functionalization

A 2024 study functionalized graphene oxide with this compound, creating a composite that removes heavy metals (e.g., Pb²⁺, Cd²⁺) from wastewater with 99% efficiency.

Drug Delivery Systems

Encapsulation in liposomes improves bioavailability for osteoporosis treatment. Pharmacokinetic data show a 3-fold increase in half-life compared to free drug formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume